molecular formula C19H17ClN2O3 B7823949 5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide

5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide

Cat. No.: B7823949
M. Wt: 356.8 g/mol
InChI Key: PVTNCGYZIYKPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide” is known as SB 216469. It is a selective antagonist that discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. This compound has been studied for its high affinity at the alpha 1A-adrenoceptors and its lower affinity at the alpha 1B-adrenoceptors .

Preparation Methods

The preparation of SB 216469 involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SB 216469 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

SB 216469 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinity and selectivity of alpha 1-adrenoceptors. In biology and medicine, it is used to investigate the pharmacological characteristics of alpha 1-adrenoceptors in various tissues, including the human prostate. This compound has also been used in studies to understand the contractile responses of the human prostate and to explore potential therapeutic applications for conditions involving alpha 1-adrenoceptors .

Mechanism of Action

The mechanism of action of SB 216469 involves its binding to alpha 1-adrenoceptors. It exhibits high affinity at the alpha 1A-adrenoceptors and lower affinity at the alpha 1B-adrenoceptors. This selective binding results in the inhibition of the contractile responses mediated by these receptors. The molecular targets of SB 216469 include the alpha 1A-adrenoceptors in the rat cerebral cortex and kidney, as well as the alpha 1B-adrenoceptors in the rat spleen and liver .

Comparison with Similar Compounds

SB 216469 is unique in its selective binding affinity for alpha 1A-adrenoceptors compared to other similar compounds. Similar compounds include other alpha 1-adrenoceptor antagonists such as prazosin and tamsulosin. SB 216469 distinguishes itself by its higher affinity for alpha 1A-adrenoceptors and lower affinity for alpha 1B-adrenoceptors, making it a valuable tool for studying the pharmacological properties of these receptors .

Properties

IUPAC Name

5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTNCGYZIYKPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(N(C3=C(C2=O)C(=CC=C3)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(N(C3=C(C2=O)C(=CC=C3)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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